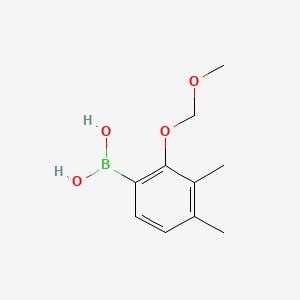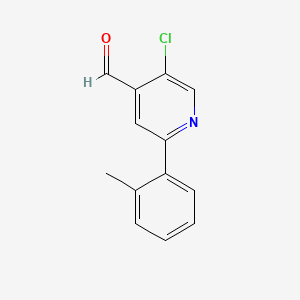
5-Chloro-2-(o-tolyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(o-tolyl)isonicotinaldehyde is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol It is a derivative of isonicotinaldehyde, featuring a chlorine atom and an o-tolyl group attached to the pyridine ring
Méthodes De Préparation
The synthesis of 5-Chloro-2-(o-tolyl)isonicotinaldehyde typically involves the reaction of 5-chloroisonicotinaldehyde with o-tolylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
5-Chloro-2-(o-tolyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
5-Chloro-2-(o-tolyl)isonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(o-tolyl)isonicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5-Chloro-2-(o-tolyl)isonicotinaldehyde can be compared to other isonicotinaldehyde derivatives, such as 5-bromo-2-(o-tolyl)isonicotinaldehyde and 5-fluoro-2-(o-tolyl)isonicotinaldehyde. These compounds share similar structural features but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, making each derivative unique .
Propriétés
Formule moléculaire |
C13H10ClNO |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
5-chloro-2-(2-methylphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13-6-10(8-16)12(14)7-15-13/h2-8H,1H3 |
Clé InChI |
QZRUBXBITXDLHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC=C(C(=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
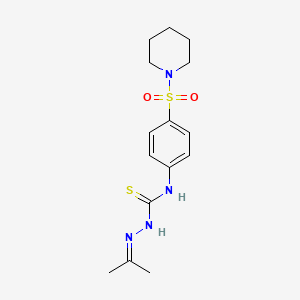


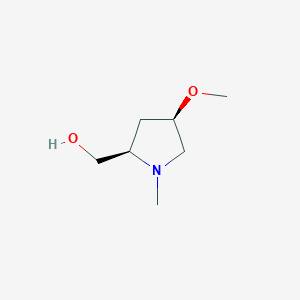
![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)
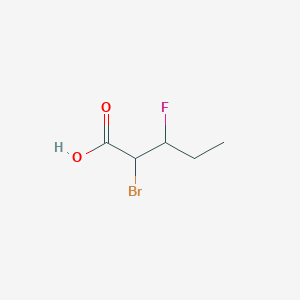

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
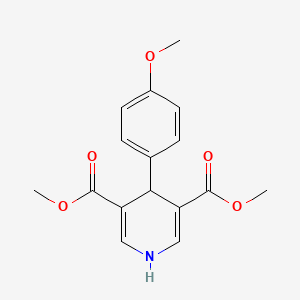
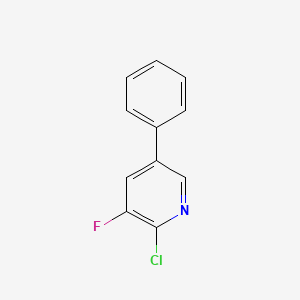
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)
